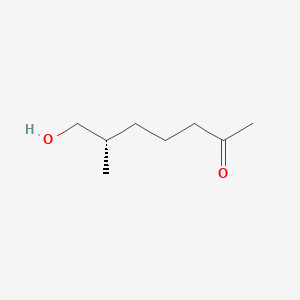
(6S)-7-Hydroxy-6-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-7-Hydroxy-6-methylheptan-2-one, also known as sulcatone, is a volatile organic compound that is found in the urine of several animal species, including humans. It is known for its musky odor and is often used in perfumes and fragrances. While sulcatone has been extensively studied for its olfactory properties, its potential applications in scientific research have only recently been explored.
Scientific Research Applications
Sulcatone has been shown to have several potential applications in scientific research. It has been found to be a useful biomarker for several diseases, including Parkinson's disease and Alzheimer's disease. Sulcatone levels have been found to be significantly higher in the urine of patients with Parkinson's disease compared to healthy controls. This suggests that (6S)-7-Hydroxy-6-methylheptan-2-one may be a useful diagnostic tool for the disease. Additionally, (6S)-7-Hydroxy-6-methylheptan-2-one has been found to have antimicrobial properties and may be useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one is not well understood. However, it has been suggested that (6S)-7-Hydroxy-6-methylheptan-2-one may act as a signaling molecule in the brain, similar to other volatile organic compounds. It may also interact with certain enzymes and receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Sulcatone has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells, which can lead to oxidative stress. Sulcatone has also been found to affect the expression of certain genes in cells, suggesting that it may have a role in regulating gene expression.
Advantages and Limitations for Lab Experiments
Sulcatone has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to measure using gas chromatography. Additionally, its musky odor makes it easy to detect. However, (6S)-7-Hydroxy-6-methylheptan-2-one has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its low yield using traditional synthesis methods can make it expensive to use in large quantities.
Future Directions
There are several future directions for research on (6S)-7-Hydroxy-6-methylheptan-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment. Finally, more research is needed to explore the potential antimicrobial properties of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential use in the development of new antibiotics.
Conclusion:
(6S)-7-Hydroxy-6-methylheptan-2-one, or (6S)-7-Hydroxy-6-methylheptan-2-one, is a volatile organic compound that has several potential applications in scientific research. While its olfactory properties have been extensively studied, its potential as a biomarker for disease and its antimicrobial properties are only beginning to be explored. Further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment.
Synthesis Methods
Sulcatone can be synthesized using a variety of methods, including the oxidation of 6-methylhept-5-en-2-one using potassium permanganate or chromic acid. Another method involves the oxidation of 6-methylhept-5-en-2-ol using potassium dichromate. The yield of (6S)-7-Hydroxy-6-methylheptan-2-one using these methods is typically low, and alternative methods, such as the use of enzymes, are being explored.
properties
CAS RN |
130486-85-0 |
|---|---|
Product Name |
(6S)-7-Hydroxy-6-methylheptan-2-one |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(6S)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
GWRSINQMTFUHBY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
Canonical SMILES |
CC(CCCC(=O)C)CO |
synonyms |
2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



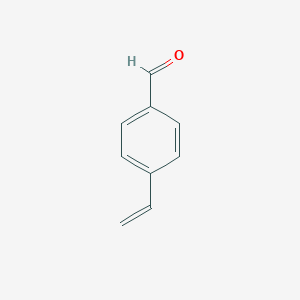

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)



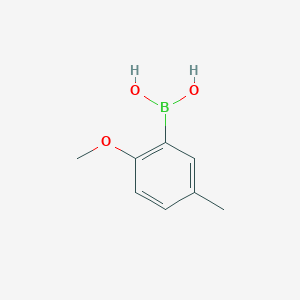
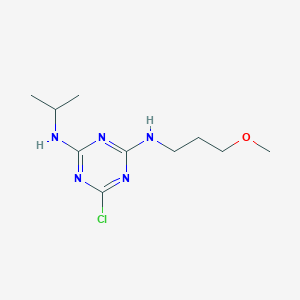



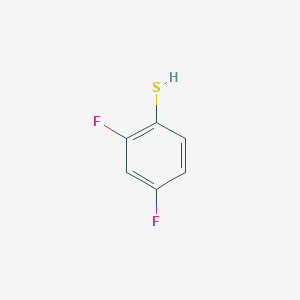
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)